3,8-Dibromo-1,10-phenanthroline-5,6-dione
CAS No.: 602331-25-9
Cat. No.: VC7893339
Molecular Formula: C12H4Br2N2O2
Molecular Weight: 367.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 602331-25-9 |
---|---|
Molecular Formula | C12H4Br2N2O2 |
Molecular Weight | 367.98 g/mol |
IUPAC Name | 3,8-dibromo-1,10-phenanthroline-5,6-dione |
Standard InChI | InChI=1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H |
Standard InChI Key | IFZAYEPOLKDKNV-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br |
Canonical SMILES | C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3,8-dibromo phenanthroline-5,6-dione, reflects its bicyclic aromatic framework with bromine atoms and ketone groups at specific positions. The InChI code (1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H
) and key spectral data confirm its planar structure, which facilitates π-π stacking interactions and metal coordination .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 367.98 g/mol | |
Purity | 97% | |
Storage Conditions | Inert atmosphere, 2–8°C | |
Physical Form | Solid |
Synthetic Pathways and Optimization
Two-Step Bromination and Oxidation
The synthesis of 3,8-dibromo-1,10-phenanthroline-5,6-dione involves a two-step protocol :
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Bromination: Treatment of 1,10-phenanthroline with bromine in nitrobenzene at 140°C under inert atmosphere for 96 hours introduces bromine atoms at the 3 and 8 positions.
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Oxidation: Subsequent reaction with nitric acid, sulfuric acid, and potassium bromide at 80°C for 3 hours oxidizes the 5 and 6 positions to diketones.
Alternative Coupling Strategies
A NASA-led study demonstrated the compound’s utility in Suzuki-Miyaura cross-coupling reactions . When reacted with 3,5-diethynylheptyloxybenzene, the dibromo-phenanthroline derivative achieved a 74% yield without polymerization, outperforming Sonogashira coupling, which led to insoluble byproducts .
Table 2: Comparison of Coupling Methods
Parameter | Suzuki-Miyaura | Sonogashira |
---|---|---|
Catalyst System | Pd(PPh₃)₂Cl₂, CuI | Pd(PhCN)₂Cl₂, P(t-Bu)₃, CuI |
Solvent | THF | Diisopropylamine/DMF |
Yield | 74% | Polymerization |
Reaction Time | 24 hours | 24 hours |
Reactivity and Applications in Organic Synthesis
Building Block for Conjugated Polymers
In materials science, the compound serves as a precursor for π-conjugated systems. The NASA study highlighted its role in synthesizing phenanthroline-based polymers via Suzuki coupling, which are promising for optoelectronic devices .
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
The compound is a stable solid under inert conditions but degrades upon prolonged exposure to light or moisture . Limited solubility in polar solvents (e.g., water) contrasts with moderate solubility in dimethylformamide (DMF) and tetrahydrofuran (THF), making these solvents ideal for reactions .
Spectroscopic Data
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